2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine
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Overview
Description
2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted at the 2 and 6 positions with bis(2-(dimethoxymethyl)phenoxy)methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine typically involves the reaction of 2,6-dibromomethylpyridine with 2-(dimethoxymethyl)phenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion displaces the bromide ions on the pyridine ring. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like potassium carbonate (K2CO3) to facilitate the formation of the phenoxide ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenoxy or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit interesting catalytic properties.
Medicine: The compound’s derivatives may have therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating to metal ions through its pyridine nitrogen and phenoxy oxygen atoms. This coordination can influence the electronic properties of the metal center, affecting its reactivity and catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis{[2-(hydroxymethyl)phenoxy]methyl}pyridine: This compound is similar in structure but has hydroxymethyl groups instead of dimethoxymethyl groups.
2,6-Bis{[2-(methoxymethyl)phenoxy]methyl}pyridine: This compound features methoxymethyl groups, differing slightly in the degree of methylation.
Uniqueness
2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine is unique due to its specific substitution pattern, which can influence its reactivity and coordination behavior. The presence of dimethoxymethyl groups can also affect the compound’s solubility and stability, making it distinct from its analogs.
Properties
CAS No. |
141943-90-0 |
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Molecular Formula |
C25H29NO6 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2,6-bis[[2-(dimethoxymethyl)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C25H29NO6/c1-27-24(28-2)20-12-5-7-14-22(20)31-16-18-10-9-11-19(26-18)17-32-23-15-8-6-13-21(23)25(29-3)30-4/h5-15,24-25H,16-17H2,1-4H3 |
InChI Key |
NOCQERHJINZSNL-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1OCC2=NC(=CC=C2)COC3=CC=CC=C3C(OC)OC)OC |
Origin of Product |
United States |
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